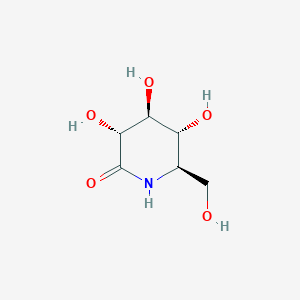
3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone, also known as THP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. THP is a cyclic amine that contains a piperidone ring and several hydroxyl groups. This compound has been found to possess various biochemical and physiological effects that make it useful in scientific research.
Wirkmechanismus
The mechanism of action of 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone is not well understood. However, it is believed that 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone interacts with various enzymes and proteins in the body, leading to changes in their activity. 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has been found to inhibit the activity of several enzymes, including tyrosinase, which is involved in the production of melanin.
Biochemische Und Physiologische Effekte
3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has been found to possess several biochemical and physiological effects. 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has been shown to possess antioxidant activity, which makes it useful in the treatment of oxidative stress-related diseases. Additionally, 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has been found to possess anti-inflammatory activity, which makes it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has several advantages for use in lab experiments. 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone is readily available and relatively inexpensive, making it accessible to researchers. Additionally, 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone is stable under a wide range of conditions, making it easy to handle and store. However, 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has several limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research involving 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone. One area of research involves the development of new drugs based on 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone. 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has been found to possess several promising pharmacological properties, and further research may lead to the development of new drugs for the treatment of various diseases. Additionally, research is needed to better understand the mechanism of action of 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone and its interactions with various enzymes and proteins in the body.
Synthesemethoden
3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone can be synthesized through several methods, including the reaction of 2,3,4,5-tetrahydroxypentanal with ammonia and a reducing agent. This process yields 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone with high purity and yield. Other methods involve the use of different starting materials and reagents, but they all result in the formation of 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has been extensively studied for its potential applications in various scientific fields. One of the primary uses of 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone is in the synthesis of bioactive compounds. 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone serves as a key intermediate in the synthesis of several natural products, including alkaloids, amino acids, and nucleosides. Additionally, 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has been used in the development of new drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
14904-83-7 |
|---|---|
Produktname |
3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone |
Molekularformel |
C6H11NO5 |
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-one |
InChI |
InChI=1S/C6H11NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-5,8-11H,1H2,(H,7,12)/t2-,3-,4+,5-/m1/s1 |
InChI-Schlüssel |
AJJXPYDGVXIEHE-SQOUGZDYSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(=O)N1)O)O)O)O |
SMILES |
C(C1C(C(C(C(=O)N1)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(=O)N1)O)O)O)O |
Synonyme |
3,4,5-trihydroxy-6-(hydroxymethyl)-2-piperidone 5-amino-5-deoxy-D-gluconic acid delta-lactam 5-amino-5-deoxygluconic acid delta-lactam glucono-delta-lactam idonic acid stereoisomer of 5-amino-5-deoxygluconic acid delta-lactam |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



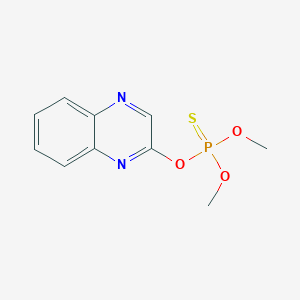
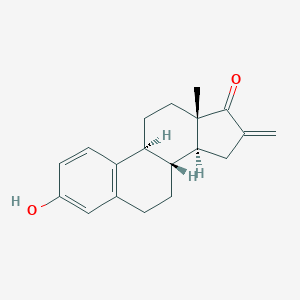
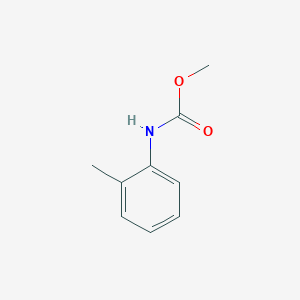
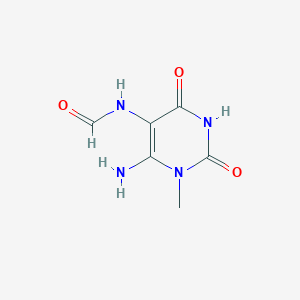


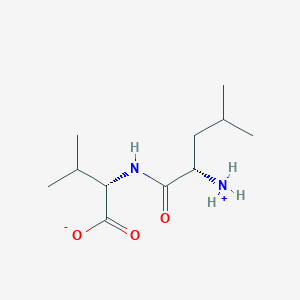
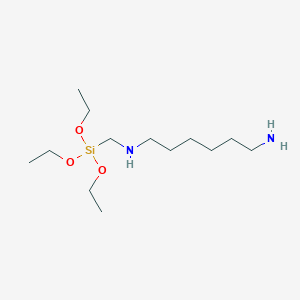
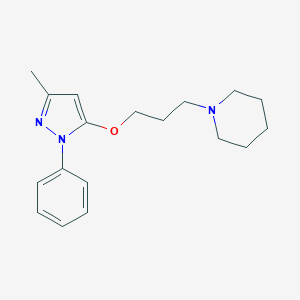


![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B84095.png)
![3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol](/img/structure/B84096.png)
